molecular formula C24H21NO5 B255140 N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide

N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide

Cat. No. B255140
M. Wt: 403.4 g/mol
InChI Key: FVAUYCRIJPUCJC-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide, also known as BMD-135, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cancer growth and inflammation. Specifically, N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has been shown to have low toxicity in animal studies, which may make it a safer alternative to other compounds. However, one limitation of using N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide. One area of interest is the development of N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide-based therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide and its potential use in the treatment of neurodegenerative diseases. Finally, future studies may explore the use of N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide in combination with other compounds to enhance its therapeutic effects.
In conclusion, N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. While further research is needed to fully understand its mechanism of action and potential uses, N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide shows promise as a potential treatment for cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide can be synthesized using a multistep process that involves the reaction of 3,4-methylenedioxyphenylacetic acid with benzyl chloride to form 3,4-methylenedioxyphenylacetic acid benzyl ester. This intermediate compound is then reacted with 4-methoxyphenol and acryloyl chloride to yield N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has been the subject of several scientific studies due to its potential therapeutic properties. One study found that N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide was able to reduce inflammation in mice, indicating that it may have anti-inflammatory properties.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C24H21NO5/c1-27-22-13-17(7-10-20(22)28-15-18-5-3-2-4-6-18)8-12-24(26)25-19-9-11-21-23(14-19)30-16-29-21/h2-14H,15-16H2,1H3,(H,25,26)/b12-8+

InChI Key

FVAUYCRIJPUCJC-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4

Origin of Product

United States

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